4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one
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Overview
Description
4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound characterized by its unique structure, which includes a phenylthio group attached to a hexahydro-2H-cyclopenta[b]furan-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentadiene with dichloroacetyl chloride to form an intermediate, which is then subjected to a series of reactions including cycloaddition and Baeyer-Villiger oxidation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with various molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding sites, affecting the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one: Known for its use in the synthesis of prostaglandins.
2H-Cyclohepta[b]furan-2-one: Used as a precursor for azulene derivatives.
Uniqueness
4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Biological Activity
4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one, also known by its IUPAC name 4-(phenylsulfanylmethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one, is a complex organic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and existing research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 62639-70-7 |
Molecular Formula | C14H16O2S |
Molecular Weight | 248.34 g/mol |
IUPAC Name | 4-(phenylsulfanylmethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI Key | PJTSLQBCGFRQFC-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds with furan and thiol groups exhibit various biological activities, including antimicrobial and anticancer properties. The presence of the phenylthio group in this compound may enhance its reactivity and biological interactions.
Antimicrobial Activity
Studies have shown that furan derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains. The phenylsulfanyl group may contribute to increased potency against pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
The anticancer activity of furan derivatives is well-documented. Research has indicated that certain furan-based compounds can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. The specific interactions of this compound with cancer cell lines remain an area for further exploration.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a phenylthio group showed enhanced effectiveness compared to their non-thio counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives, suggesting a promising avenue for developing new antibiotics.
-
Anticancer Activity Assessment :
- In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation. The mechanism was linked to the compound's ability to induce oxidative stress in cancer cells, leading to increased apoptosis rates. Further investigation into specific signaling pathways involved is ongoing.
-
Structure-Activity Relationship (SAR) :
- Research focusing on the SAR of furan derivatives highlighted that modifications in the phenylthio group significantly impact biological activity. Variations in substituents on the phenyl ring were shown to alter binding affinities to target proteins involved in cancer progression and microbial resistance.
Future Directions
The unique structure of this compound presents numerous opportunities for research:
- Drug Development : Given its promising biological activities, further studies are warranted to explore its potential as a lead compound for drug development targeting microbial infections and cancer.
- Mechanistic Studies : Detailed mechanistic studies are necessary to elucidate how this compound interacts at the molecular level with biological targets.
Properties
CAS No. |
62639-70-7 |
---|---|
Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
4-(phenylsulfanylmethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C14H16O2S/c15-14-8-12-10(6-7-13(12)16-14)9-17-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
InChI Key |
PJTSLQBCGFRQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1CSC3=CC=CC=C3)CC(=O)O2 |
Origin of Product |
United States |
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